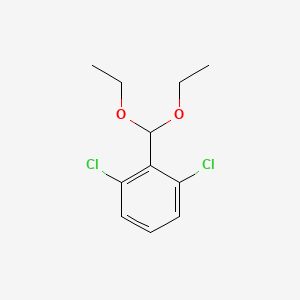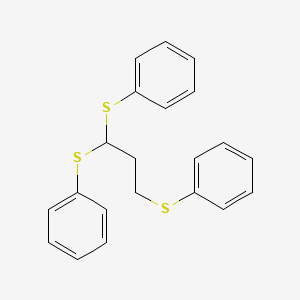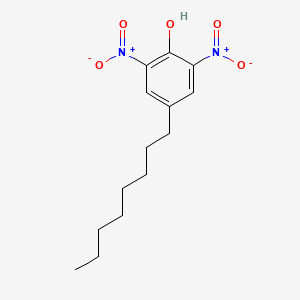
2,6-Dinitro-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-4-octylphenol is an organic compound with the molecular formula C14H20N2O5 It is characterized by the presence of two nitro groups (-NO2) at the 2 and 6 positions, and an octyl group (-C8H17) at the 4 position on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-octylphenol typically involves the nitration of 4-octylphenol. The process can be summarized as follows:
-
Nitration Reaction: : 4-octylphenol is treated with a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions.
C14H22O+2HNO3→C14H20N2O5+2H2O
-
Purification: : The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-octylphenol are nitrated using industrial nitrating agents in large reactors.
Continuous Processing: The reaction mixture is continuously processed to separate the desired product from by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dinitro-4-octylphenol undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
C14H20N2O5+6H2→C14H22N2O3+2H2O
-
Substitution: : The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products
Reduction Products: 2,6-Diamino-4-octylphenol.
Substitution Products: Esters and ethers of this compound.
Applications De Recherche Scientifique
2,6-Dinitro-4-octylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dinitro-4-octylphenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, potentially leading to antimicrobial effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar to 2,4-Dinitrophenol but with different substitution patterns affecting its reactivity and applications.
4-Nitro-2,6-diphenylphenol: Another nitrophenol derivative with distinct chemical properties and uses.
Uniqueness
2,6-Dinitro-4-octylphenol is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties compared to other nitrophenols. This structural feature enhances its solubility in organic solvents and its potential interactions with biological membranes, making it a compound of interest in various research and industrial applications.
Propriétés
Numéro CAS |
4097-33-0 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
2,6-dinitro-4-octylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-2-3-4-5-6-7-8-11-9-12(15(18)19)14(17)13(10-11)16(20)21/h9-10,17H,2-8H2,1H3 |
Clé InChI |
NYGISSDEOKKXOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Pression de vapeur |
0.00000001 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







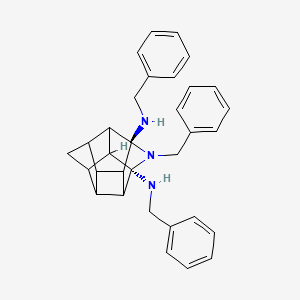


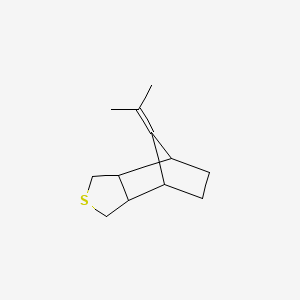
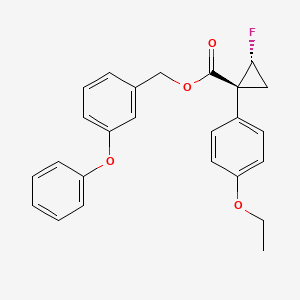
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
